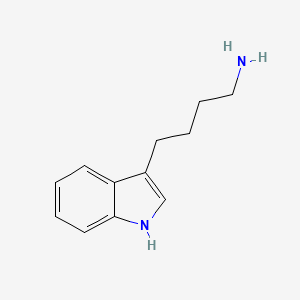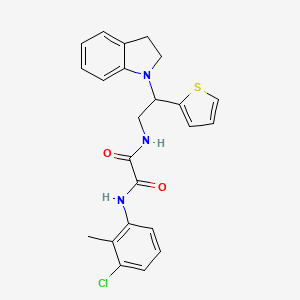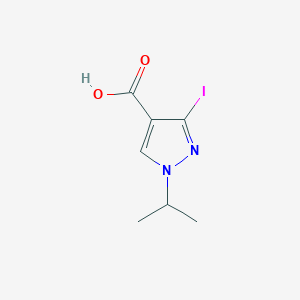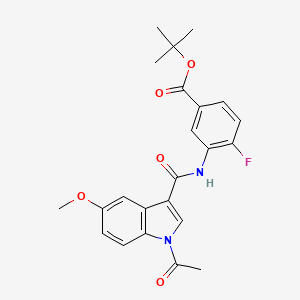
4-(1H-indol-3-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(1H-indol-3-yl)butan-1-amine” is a compound that contains an indole moiety. Indole is a heterocyclic compound that is important in many biological compounds and has been found in many synthetic drug molecules . It binds with high affinity to multiple receptors, which makes it useful in developing new derivatives .
Synthesis Analysis
Indole derivatives have been synthesized using various methods. For example, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis
The molecular weight of “4-(1H-indol-3-yl)butan-1-amine hydrochloride” is 224.73 . The InChI code is1S/C12H16N2.ClH/c13-8-4-3-5-10-9-14-12-7-2-1-6-11(10)12;/h1-2,6-7,9,14H,3-5,8,13H2;1H . Chemical Reactions Analysis
Indole derivatives have been found to possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . The indole ring system is one of the most abundant and important heterocycles in nature, and new methodologies for the construction of this heteroaromatic ring continue to be developed .Physical And Chemical Properties Analysis
The physical form of “4-(1H-indol-3-yl)butan-1-amine hydrochloride” is a powder . It has a molecular weight of 224.73 .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, including “4-(1H-indol-3-yl)butan-1-amine”, have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and CoxB3 virus .
Anti-inflammatory Properties
Indole derivatives have demonstrated anti-inflammatory properties. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for treating inflammatory conditions .
Anticancer Properties
Indole derivatives have shown potent anticancer activities against human colon cancer and lung cancer . The compounds 4h, 4b, 4c, 4i, and 4a, in particular, have demonstrated significant anticancer properties .
Anti-HIV Properties
Indole derivatives have also been found to possess anti-HIV properties. This makes them a valuable resource for the development of new therapeutic agents for HIV treatment .
Antioxidant Properties
Indole derivatives have demonstrated antioxidant properties. This makes them potentially useful in the treatment of diseases caused by oxidative stress .
Antimicrobial Properties
Indole derivatives have shown antimicrobial properties, making them potentially useful in the treatment of various bacterial and fungal infections .
Antitubercular Properties
Indole derivatives have demonstrated antitubercular properties, which could be beneficial in the treatment of tuberculosis .
Agrochemical Applications
Some indole derivatives have been found to function as root growth stimulants, promoting primary root length and influencing the levels of endogenous hormones (IAA, ABA, and GA3). This makes them potentially useful in agrochemical applications .
Safety and Hazards
The safety information for “4-(1H-indol-3-yl)butan-1-amine hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Zukünftige Richtungen
The future directions for “4-(1H-indol-3-yl)butan-1-amine” and its derivatives could involve further exploration of their diverse biological activities and potential therapeutic applications . There is still room for improvement in the field of indole synthesis, particularly in terms of expanding the chemical space that is easily accessible .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 4-(1h-indol-3-yl)butan-1-amine, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit polymerization of tubulin, inducing cell apoptosis and arresting cells in the G2/M phase .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to exhibit antiviral activity by inhibiting certain viral replication processes .
Result of Action
Based on the known effects of indole derivatives, it can be inferred that this compound may have a variety of effects at the molecular and cellular level, depending on its specific targets and mode of action .
Eigenschaften
IUPAC Name |
4-(1H-indol-3-yl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c13-8-4-3-5-10-9-14-12-7-2-1-6-11(10)12/h1-2,6-7,9,14H,3-5,8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQBGZWAALHNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-indol-3-yl)butan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2465883.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2465887.png)

![2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2465893.png)
![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2465894.png)

![3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2465897.png)